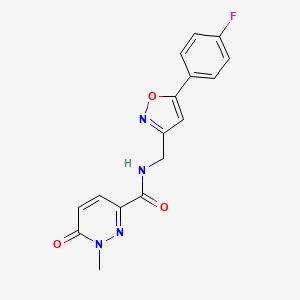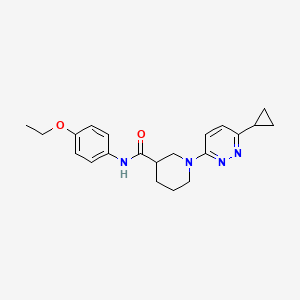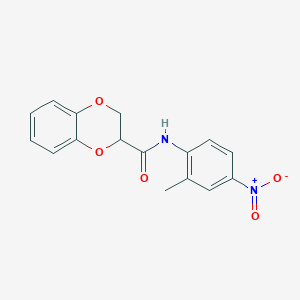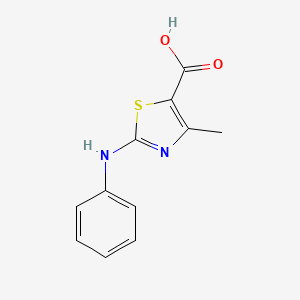
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone (referred to as MTPM) is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonylpiperazine derivatives and has been found to possess promising pharmacological properties. In
Mécanisme D'action
MTPM exerts its antitumor activity by inhibiting the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. MTPM has been found to selectively inhibit the activity of the PI3Kα isoform, which is frequently mutated in various types of cancer.
Biochemical and Physiological Effects
MTPM has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. MTPM has been found to have low toxicity towards normal cells and does not affect the viability of non-cancerous cells.
Avantages Et Limitations Des Expériences En Laboratoire
MTPM has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, low toxicity towards normal cells, and ability to induce apoptosis and cell cycle arrest. However, MTPM has some limitations, including its low solubility in water and its instability in aqueous solutions.
Orientations Futures
Future research on MTPM could focus on improving its solubility and stability, exploring its potential as a therapeutic agent for other diseases, and investigating its combination with other anticancer drugs for synergistic effects. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying the antitumor activity of MTPM and to identify potential biomarkers for patient selection and monitoring of treatment response.
Conclusion
MTPM is a promising chemical compound with potent antitumor activity and selective inhibition of the PI3Kα isoform. Its ability to induce apoptosis and cell cycle arrest in cancer cells, along with its low toxicity towards normal cells, make it a promising candidate for further development as a therapeutic agent. Future research on MTPM could lead to the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
MTPM can be synthesized through a multistep process involving the reaction of mesitylene with chlorosulfonyl isocyanate to obtain mesitylsulfonylisocyanate. This is followed by the reaction of mesitylsulfonylisocyanate with piperazine to obtain the mesitylsulfonylpiperazine intermediate. The final step involves the reaction of mesitylsulfonylpiperazine with thiophene-2-carboxylic acid to obtain MTPM.
Applications De Recherche Scientifique
MTPM has been found to possess potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MTPM has been found to be effective in suppressing tumor growth in vivo in animal models.
Propriétés
IUPAC Name |
thiophen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTAGSUKUUIVFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)




methanone](/img/structure/B2367132.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)
![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)

